4-[(2-Ethyl-2H-tetrazol-5-yl)methyl]aniline
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Overview
Description
4-[(2-Ethyl-2H-tetrazol-5-yl)methyl]aniline is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Ethyl-2H-tetrazol-5-yl)methyl]aniline typically involves the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate. This intermediate then undergoes a [3+2] cycloaddition with dicyandiamide and sodium azide . Another method involves the use of triethyl orthoformate and sodium azide .
Industrial Production Methods
Industrial production methods for tetrazole derivatives often involve microwave-assisted reactions to enhance reaction rates and yields. These methods are advantageous due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Ethyl-2H-tetrazol-5-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
4-[(2-Ethyl-2H-tetrazol-5-yl)methyl]aniline has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the production of dyes and as an additive in lubricating oils and engine fuels.
Mechanism of Action
The mechanism of action of 4-[(2-Ethyl-2H-tetrazol-5-yl)methyl]aniline involves its interaction with various enzymes and receptors in the body. The tetrazole ring can form non-covalent interactions with amino acid residues in the active sites of enzymes, leading to inhibition or activation of these enzymes . This interaction can result in a wide range of biological effects, including antibacterial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-(2H-Tetrazol-5-yl)phenylamine: Another tetrazole derivative with similar biological activities.
4-(2-methyl-2H-tetrazol-5-yl)aniline: A compound with a similar structure but different substituents, leading to variations in its chemical and biological properties.
Uniqueness
4-[(2-Ethyl-2H-tetrazol-5-yl)methyl]aniline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group on the tetrazole ring can enhance its lipophilicity and bioavailability compared to other tetrazole derivatives .
Properties
CAS No. |
689251-73-8 |
---|---|
Molecular Formula |
C10H13N5 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-[(2-ethyltetrazol-5-yl)methyl]aniline |
InChI |
InChI=1S/C10H13N5/c1-2-15-13-10(12-14-15)7-8-3-5-9(11)6-4-8/h3-6H,2,7,11H2,1H3 |
InChI Key |
YLJXIFPOXFONOU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1N=C(N=N1)CC2=CC=C(C=C2)N |
Origin of Product |
United States |
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